molecular formula C22H25NO5S B4025452 Ethyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4025452
M. Wt: 415.5 g/mol
InChI Key: WSVPHGWKZCKEBJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H25NO5S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is 415.14534407 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Synthesis and Biological Activities

A study by Narayana et al. (2006) explored the conversion of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into derivatives like ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These compounds were further modified and assessed for their antibacterial, antifungal, and anti-inflammatory activities. Notably, several compounds exhibited promising biological activities, highlighting their potential as antimicrobial and non-steroidal anti-inflammatory agents (Narayana, Ashalatha, Raj, & Kumari, 2006).

Chemical Synthesis and Structural Analysis

Recyclization into Novel Compounds

Shipilovskikh et al. (2014) reported the recyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines. This process resulted in the formation of new compounds, demonstrating the chemical versatility and potential for generating novel molecules with various applications (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).

Synthesis of Bridged-ring Nitrogen Compounds

Dopamine Analogues

Research by Gentles et al. (1991) involved synthesizing bridged 3-benzazepine derivatives from ethyl 3,4-dimethoxyphenyl(phenyl)acetate, aiming to create conformationally restricted dopamine analogues. This study highlights the compound's utility in synthesizing structurally complex and biologically significant nitrogen compounds (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

Applications in Organic Chemistry

Synthesis of Ureido Sugars

Piekarska‐Bartoszewicz and Tcmeriusz (1993) demonstrated the use of amino acid methyl, ethyl, or benzyl esters as amination agents to synthesize new ureido sugars. This study emphasizes the compound's role in the innovative synthesis of derivatives with potential biological relevance (Piekarska‐Bartoszewicz & Tcmeriusz, 1993).

Properties

IUPAC Name

ethyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5S/c1-4-27-22(26)18-16-11-10-13(2)12-17(16)29-21(18)23-20(25)19(28-14(3)24)15-8-6-5-7-9-15/h5-9,13,19H,4,10-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVPHGWKZCKEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(C3=CC=CC=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
Ethyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
Ethyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.